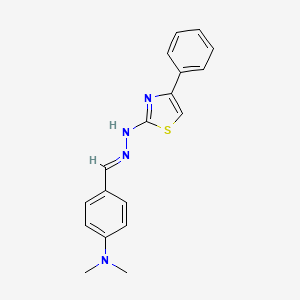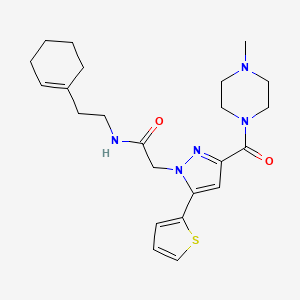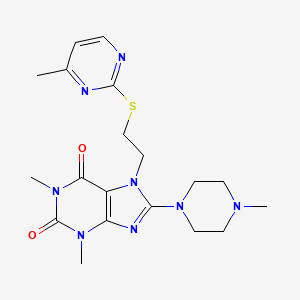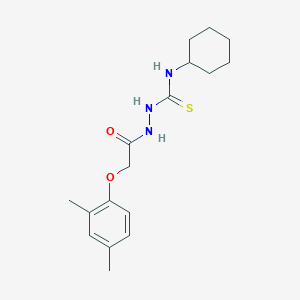
2-((3,4-dichlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of novel thiopyrimidine derivatives, including compounds with structural similarities to "2-((3,4-dichlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one". These studies often explore the synthesis routes, crystal structure, and cytotoxic activity against various cell lines, offering insights into their potential applications in medicine and materials science. For instance, the synthesis and crystal structure of novel 5-methyl-4-thiopyrimidine derivatives were investigated, highlighting their potential in cytotoxic activities against human cell lines (Stolarczyk et al., 2018).
Applications in Medicine
Several studies have focused on the medicinal applications of thiopyrimidine derivatives. These compounds have been evaluated for their cytotoxic properties against cancer cell lines, indicating their potential as anticancer agents. For example, the cytotoxic activity of certain thiopyrimidine derivatives against Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562 was examined, suggesting their relevance in cancer research (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Applications
Thiopyrimidine derivatives have been synthesized and tested for their antimicrobial potential. Studies have shown that certain derivatives exhibit antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. This highlights their potential use in developing new antimicrobial agents (Attia et al., 2014).
Corrosion Inhibition
Research into thiopyrimidine derivatives has also extended into the field of corrosion inhibition. These compounds have been studied for their ability to protect metals against corrosion in acidic environments, suggesting their application in industrial processes to enhance the longevity of metal components (Singh et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-7-6-11(8-14(13)19)10-23-17-20-15(9-16(22)21-17)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRWMYZAHNCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)




![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)
![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)


